Pyrazole, 5-amino-3-(p-aminophenyl)-1-phenyl-
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Overview
Description
Pyrazole, 5-amino-3-(p-aminophenyl)-1-phenyl- is a chemical compound that belongs to the pyrazole family. It has been widely used in scientific research due to its unique properties and potential applications.
Mechanism of Action
The mechanism of action of pyrazole, 5-amino-3-(p-aminophenyl)-1-phenyl-, is not fully understood. However, it has been suggested that it may act through the inhibition of certain enzymes or the modulation of signaling pathways. Further research is needed to fully elucidate its mechanism of action.
Biochemical and Physiological Effects:
Pyrazole, 5-amino-3-(p-aminophenyl)-1-phenyl-, has been shown to have various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells, reduce inflammation, and exhibit antimicrobial activity. It has also been shown to have antioxidant properties and to modulate certain signaling pathways.
Advantages and Limitations for Lab Experiments
Pyrazole, 5-amino-3-(p-aminophenyl)-1-phenyl-, has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been widely studied in various fields. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action and potential applications.
Future Directions
There are several future directions for research on pyrazole, 5-amino-3-(p-aminophenyl)-1-phenyl-. These include further studies on its potential anticancer, anti-inflammatory, and antimicrobial properties, as well as its use as a ligand in coordination chemistry. Additionally, further research is needed to fully elucidate its mechanism of action and potential applications in various fields.
Synthesis Methods
Pyrazole, 5-amino-3-(p-aminophenyl)-1-phenyl-, can be synthesized through several methods, including the reaction of 3,5-diphenyl-1H-pyrazole with p-phenylenediamine in the presence of a reducing agent. The reaction can be carried out in a solvent such as ethanol or acetic acid, and the product can be purified through recrystallization.
Scientific Research Applications
Pyrazole, 5-amino-3-(p-aminophenyl)-1-phenyl-, has been widely used in scientific research due to its potential applications in various fields. It has been studied for its anticancer, anti-inflammatory, and antimicrobial properties. It has also been used as a ligand in coordination chemistry and as a building block in the synthesis of other compounds.
Properties
13288-83-0 | |
Molecular Formula |
C15H14N4 |
Molecular Weight |
250.3 g/mol |
IUPAC Name |
5-(4-aminophenyl)-2-phenylpyrazol-3-amine |
InChI |
InChI=1S/C15H14N4/c16-12-8-6-11(7-9-12)14-10-15(17)19(18-14)13-4-2-1-3-5-13/h1-10H,16-17H2 |
InChI Key |
HZNCNTSMTYTUSA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=C(C=C3)N)N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=C(C=C3)N)N |
13288-83-0 | |
Origin of Product |
United States |
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